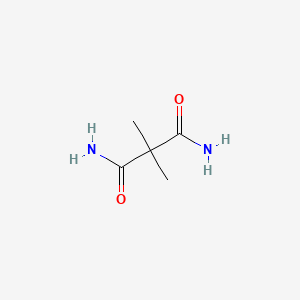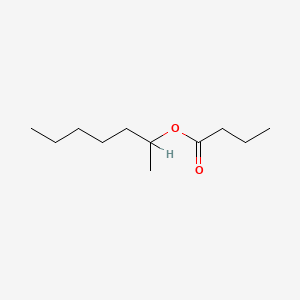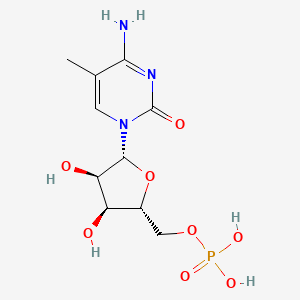
2,2-Dimethylpropanediamide
Descripción general
Descripción
2,2-Dimethylpropanediamide (DMPD) is an organic compound with a molecular formula of C5H14N2. It is a colorless liquid with a boiling point of 98°C and a melting point of -5°C. DMPD is an amide that is used in a variety of applications, including synthesis, research and development, and pharmaceuticals. It is also used as a reagent in organic synthesis and as a catalyst in a variety of reactions.
Aplicaciones Científicas De Investigación
Oxidation in Jet-Stirred Reactors
The oxidation of neopentane, a compound closely related to 2,2-dimethylpropane, has been studied in jet-stirred reactors. This research is significant for understanding the kinetics of the oxidation process, particularly in high-pressure environments. The study provides insight into the major reaction paths for oxidation, which is crucial for applications in combustion and chemical synthesis (Dagaut & Cathonnet, 1999).
Catalytic Conversion in Zeolites
Research on the conversion of neopentane over zeolite-supported catalysts, such as Palladium (Pd), highlights the influence of zeolite structure on catalytic performance. This study has implications for the design of more efficient catalysts in chemical reactions involving compounds like 2,2-dimethylpropane (Karpiński, Gandhi, & Sachtler, 1993).
Synthesis of Boronic Acid-Based Sensors
A notable application is in the synthesis of 2,2-dimethylpropane-1,3-diyl ethynylaryl boronates for the construction of boronic acid-based fluorescent sensors. These sensors have potential use in detecting carbohydrates, indicating a significant role in biochemical and medical research (Zheng, Reid, Lin, & Wang, 2006).
Biomonitoring of Pesticide Exposure
In environmental health, 2,2-dimethylpropane is monitored as part of studies on pesticide exposure. Understanding its presence and impact in urban environments like New York City contributes to regulatory policies on pesticide use and public health initiatives (McKelvey et al., 2013).
Electron Microscopy Sample Preparation
2,2-Dimethoxypropane, a derivative of 2,2-dimethylpropane, is used in chemically dehydrating biological tissues for electron microscopy. This method maintains the ultrastructural integrity of various tissues, making it a valuable tool in microscopy and histology (Muller & Jacks, 1975).
Acoustic Properties in Gases
Research into the speed of sound in gases, including 2,2-dimethylpropane, has implications for thermodynamics and physical chemistry. By measuring acoustic virial coefficients, this study contributes to the understanding of the behavior of gases under varying conditions (Ewing, McGlashan, & Trusler, 1986).
Conformation in Nanotubes
A structural and conformational study of 2,2-dimethylpropane in carbon nanotubes reveals insights into the molecular behavior in confined spaces. This has potential applications in nanotechnology and materials science (Kuznetsov, 2014).
Structural Characterization in Chemistry
In chemistry, the reaction of 2,2-dimethylpropane-1,3-diamine with hydrochloric acid and its structural characterization provide valuable information for the synthesis and analysis of complex chemical compounds (Heimgert, Morsbach, Kleinschmidt, & Reiss, 2022).
Propiedades
IUPAC Name |
2,2-dimethylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-5(2,3(6)8)4(7)9/h1-2H3,(H2,6,8)(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYLMOVCPMNHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299868 | |
| Record name | 2,2-dimethylpropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpropanediamide | |
CAS RN |
41882-44-4 | |
| Record name | 41882-44-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethylpropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















